Ruthenium(IV) oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

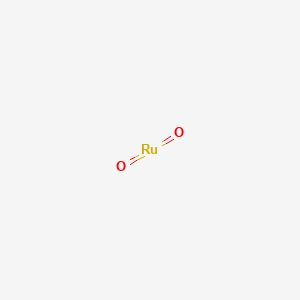

dioxoruthenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Ru | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCIAKWEIIZHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ru]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RuO2, O2Ru | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | Ruthenium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ruthenium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065193 | |

| Record name | Ruthenium oxide (RuO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Ruthenium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-10-1, 11113-84-1 | |

| Record name | Ruthenium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium oxide (RuO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ruthenium oxide (RuO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium (IV) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ruthenium(IV) oxide crystal structure and lattice parameters

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Ruthenium(IV) Oxide

This guide provides a comprehensive overview of the crystallographic properties of this compound (RuO₂), a material of significant interest in catalysis, electronics, and energy storage. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's solid-state structure.

Crystal Structure

This compound crystallizes in the rutile structure , which is a common crystal structure for metal dioxides.[1][2][3]

The structure is a three-dimensional framework composed of distorted RuO₆ octahedra.[4][5] In this arrangement, each Ruthenium (Ru⁴⁺) ion is octahedrally coordinated to six Oxygen (O²⁻) atoms.[1][4][7] Conversely, each oxygen atom is bonded to three ruthenium atoms in a trigonal planar geometry.[1][7][8] The RuO₆ octahedra are linked by sharing both edges and corners, forming chains along the c-axis.[4][7][9]

Lattice Parameters and Atomic Distances

The lattice parameters and interatomic distances of RuO₂ have been determined by both experimental methods, such as X-ray and neutron diffraction, and theoretical calculations. The values reported in the literature show slight variations, which can be attributed to different experimental conditions or computational approaches.

A summary of the reported quantitative data is presented below.

Table 1: Lattice Parameters of Tetragonal RuO₂

| Parameter | Value (Å) | Source/Method |

| a | 4.492 | Experimental[4] |

| c | 3.115 | Experimental[4] |

| a | 4.48 | Experimental (Conventional Cell)[8] |

| c | 3.11 | Experimental (Conventional Cell)[8] |

| a | 4.543 | Calculated (Primitive Cell)[7] |

| c | 3.140 | Calculated (Primitive Cell)[7] |

| a | 4.533 | Calculated (DFT Optimization)[5][10] |

| c | 3.11 | Calculated (DFT Optimization)[5][10] |

Table 2: Interatomic Bond Lengths and Distances

| Bond/Distance | Value (Å) | Description |

| Ru-O | ~1.94 | Two shorter, axial bonds in the RuO₆ octahedron.[4][8][9] |

| Ru-O | ~1.99 | Four longer, equatorial bonds in the RuO₆ octahedron.[4][8][9] |

| Ru-Ru | 3.107 | Shortest distance between two Ruthenium atoms.[9] |

| Ru-Ru | 3.535 | Next-nearest neighbor distance between Ruthenium atoms.[9] |

Experimental and Computational Protocols

The determination of the crystal structure and lattice parameters of RuO₂ primarily relies on diffraction techniques and computational modeling.

Synthesis of this compound

Crystalline RuO₂ for analysis can be prepared through several methods:

-

Oxidation of Ruthenium Trichloride: This is a common laboratory-scale synthesis route.[1]

-

Chemical Vapor Deposition (CVD): This method is used to grow high-quality thin films of RuO₂ from volatile ruthenium compounds.[1]

-

Electroplating: RuO₂ films can be prepared by electroplating from a solution of ruthenium trichloride.[1]

-

Chemical Vapor Transport: This technique can yield nearly stoichiometric single crystals using O₂ as the transport agent.[1]

Structural Characterization by X-ray Diffraction (XRD)

X-ray diffraction is the most common experimental technique for determining the crystallographic properties of RuO₂.[11][12]

Methodology:

-

Sample Preparation: A powdered sample of synthesized RuO₂ or a thin film is prepared and mounted in a diffractometer.

-

Data Collection: The sample is irradiated with monochromatic X-rays at various angles (2θ). The instrument records the intensity of the diffracted X-rays at each angle.

-

Data Analysis:

-

The resulting plot of intensity versus 2θ is known as a diffraction pattern.

-

The positions and intensities of the diffraction peaks are characteristic of the material's crystal structure.

-

The experimental pattern is compared with standard patterns from crystallographic databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the crystalline phase (e.g., JCPDS #43-1027 for rutile RuO₂).[13]

-

For precise determination of lattice parameters, a refinement method (e.g., Rietveld refinement) is applied to the diffraction data. This process involves fitting a calculated diffraction pattern based on a structural model (crystal system, space group, atomic positions) to the experimental data, allowing for the precise calculation of lattice parameters.

-

Computational Modeling

First-principles calculations based on Density Functional Theory (DFT) are frequently used to model the crystal structure of RuO₂ and predict its properties.[14][15]

Methodology:

-

Model Construction: A theoretical model of the RuO₂ unit cell is constructed based on the known rutile structure (Space Group P4₂/mnm).

-

Structural Optimization: The calculation optimizes the structural parameters, including lattice constants and atomic positions, by minimizing the total energy of the system.[10]

-

Property Calculation: Once the optimized structure is obtained, various physical and electronic properties can be calculated. The theoretically obtained lattice parameters are often in close agreement with experimental values.[5][10]

Workflow Visualization

The logical flow from material synthesis to the final determination of its crystallographic data is illustrated below.

Caption: Workflow for determining the crystal structure of RuO₂.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Lattice dynamics of altermagnetic ruthenium oxide RuO₂ [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. mp-825: RuO2 (tetragonal, P4_2/mnm, 136) [legacy.materialsproject.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Locking the lattice oxygen in RuO2 to stabilize highly active Ru sites in acidic water oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations of Ruthenium Dioxide (RuO₂) Catalytic Activity

Affiliation: Google Research

Abstract

Ruthenium dioxide (RuO₂) is a cornerstone electrocatalyst, particularly for the oxygen evolution reaction (OER) in acidic environments, a critical process for green hydrogen production.[1][2] Its high activity, however, is often contrasted by its limited stability.[3][4] Understanding the fundamental mechanisms that govern its catalytic performance is paramount for designing next-generation catalysts with enhanced efficiency and durability. Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), have become an indispensable tool for elucidating the electronic structure, reaction pathways, and active sites of RuO₂ at the atomic level.[5][6][7] This technical guide provides an in-depth overview of the computational methodologies used to investigate the catalytic activity of RuO₂. It summarizes key quantitative findings, details standard computational protocols, and visualizes complex reaction mechanisms and workflows, serving as a comprehensive resource for researchers in catalysis, materials science, and computational chemistry.

Introduction to Computational Catalysis of RuO₂

Heterogeneous catalysis is fundamental to over 90% of chemical manufacturing processes.[6] For reactions like water splitting, catalysts like RuO₂ are essential for overcoming significant kinetic barriers.[1] While experimental techniques provide macroscopic measurements of performance, a microscopic understanding of reaction intermediates and transition states is often elusive.

Computational methods, particularly DFT, bridge this gap by modeling the catalyst-reactant system at the electronic level.[7][8] This allows for the calculation of key energetic parameters, such as adsorption energies and activation barriers, which dictate catalytic activity and selectivity.[6] For RuO₂, these calculations have been instrumental in:

-

Identifying the most stable and catalytically active crystal facets, with the rutile (110) surface being the most extensively studied.[9][10]

-

Determining the nature of active sites, such as coordinatively unsaturated ruthenium atoms (Ru_cus).[11][12]

-

Elucidating complex multi-step reaction mechanisms for the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER).[13][14]

-

Screening the effect of dopants, defects, and strain on catalytic performance.[15][16]

Core Computational Methodology: A Standard Protocol

The successful application of quantum chemical calculations relies on a robust and reproducible computational protocol. The following outlines a standard DFT-based workflow for assessing RuO₂ catalytic activity, implemented in software packages like the Vienna Ab initio Simulation Package (VASP).[14][17]

Structural Model Construction

The first step is to build a realistic atomic model of the catalyst surface.

-

Bulk Optimization: The calculation begins with the optimization of the bulk RuO₂ crystal structure (rutile phase, space group P4₂/mnm) to obtain the equilibrium lattice parameters.[10]

-

Surface Cleavage (Slab Model): A specific low-index surface, such as the stable (110) facet, is cleaved from the optimized bulk structure to create a "slab."[9] This slab typically consists of several atomic layers.

-

Vacuum Layer: A vacuum gap of at least 15 Å is added perpendicular to the slab surface to prevent interactions between periodic images of the slab.[18]

-

Selective Dynamics: During geometric optimization of the slab, the bottom layers are often fixed to their bulk positions to simulate the bulk crystal, while the top layers and any adsorbates are allowed to fully relax.

Density Functional Theory (DFT) Setup

The accuracy of the calculations is highly dependent on the chosen DFT parameters.

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), particularly the Perdew–Burke–Ernzerhof (PBE) functional, is widely used for RuO₂ systems.[14][17]

-

DFT+U Correction: To accurately describe the localized d-electrons of ruthenium, a Hubbard U correction (DFT+U) is often applied. A typical effective U value for Ru is around 3.9 eV.[10]

-

Basis Set and Cutoff Energy: A plane-wave basis set is used, with a kinetic energy cutoff typically set to 500 eV or higher to ensure convergence.[12]

-

K-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the grid depends on the supercell size, with denser grids used for smaller cells.[12]

Calculation of Catalytic Properties

With the model and DFT parameters established, key properties can be calculated.

-

Adsorption Energy (E_ads): The strength of the interaction between a reactant molecule (adsorbate) and the catalyst surface is a critical descriptor. It is calculated as:

-

E_ads = E_total - (E_slab + E_adsorbate)

-

Where E_total is the energy of the slab with the adsorbed molecule, E_slab is the energy of the clean slab, and E_adsorbate is the energy of the molecule in the gas phase.

-

-

Gibbs Free Energy (ΔG): To model electrochemical reactions at operating conditions, the Gibbs free energy of reaction intermediates is calculated. This is achieved by correcting the DFT-calculated electronic energy (E_DFT) with the zero-point energy (ZPE) and entropic contributions (TΔS), often using values from standard computational hydrogen electrode (SHE) models.[18]

-

ΔG = ΔE_DFT + ΔZPE - TΔS

-

-

Theoretical Overpotential (η): For multi-step reactions like OER, the theoretical overpotential is determined by the free energy of the potential-determining step (PDS), which is the elementary step with the largest positive change in Gibbs free energy.

The following diagram illustrates a typical computational workflow for these calculations.

Caption: A generalized workflow for the quantum chemical calculation of RuO₂ catalytic properties.

Catalytic Mechanisms and Performance Data

Quantum chemical calculations have provided profound insights into the mechanisms of several key reactions catalyzed by RuO₂.

Oxygen Evolution Reaction (OER)

The OER is a complex four-electron transfer process. On RuO₂, two primary mechanisms are debated: the conventional Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen-mediated Mechanism (LOM).[1][13]

-

Adsorbate Evolution Mechanism (AEM): This pathway involves four concerted proton-electron transfer steps where all oxygen intermediates are adsorbed onto a single Ru active site. The generally accepted steps are:

-

H₂O + * → *OH + H⁺ + e⁻

-

*OH → *O + H⁺ + e⁻

-

H₂O + *O → *OOH + H⁺ + e⁻

-

*OOH → * + O₂ + H⁺ + e⁻ (where * represents an active surface site)

-

-

Lattice Oxygen-mediated Mechanism (LOM): In this mechanism, lattice oxygen atoms from the RuO₂ structure itself participate directly in the reaction, which can lower the activation barrier. This pathway is often associated with the presence of surface defects or oxygen vacancies.[1][13]

The diagram below contrasts these two fundamental OER pathways.

References

- 1. RuO2 Catalysts for Electrocatalytic Oxygen Evolution in Acidic Media: Mechanism, Activity Promotion Strategy and Research Progress [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Multi-Step Screening-Guided Core-Shell RuO2@TaOx Nanorods Electrocatalyst for Acidic Oxygen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The design and optimization of heterogeneous catalysts using computational methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01160G [pubs.rsc.org]

- 7. ir.cwi.nl [ir.cwi.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. matec-conferences.org [matec-conferences.org]

- 11. researchgate.net [researchgate.net]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. researchgate.net [researchgate.net]

- 14. Facilitating alkaline hydrogen evolution reaction on the hetero-interfaced Ru/RuO2 through Pt single atoms doping - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Lattice dynamics of altermagnetic ruthenium oxide RuO₂ [arxiv.org]

- 18. commons.case.edu [commons.case.edu]

Ruthenium(IV) Oxide: A Comprehensive Technical Guide to its d⁴ Electronic Configuration and Physicochemical Properties for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the d⁴ electronic configuration of Ruthenium(IV) oxide (RuO₂) and its resultant physicochemical properties. Tailored for researchers, scientists, and professionals in drug development, this document delves into the material's crystal structure, electronic characteristics, and catalytic activity. It further presents detailed experimental protocols for its synthesis and characterization, and explores its potential applications, particularly in the biomedical field, supported by quantitative data and visual diagrams.

Core Concepts: The d⁴ Electronic Configuration and Crystal Structure

Ruthenium, a member of the platinum group metals, possesses an electron configuration of [Kr] 4d⁷ 5s¹. In its +4 oxidation state within this compound (RuO₂), the ruthenium cation (Ru⁴⁺) has a d⁴ electronic configuration.[1][2] This configuration is central to understanding the material's unique properties.

RuO₂ crystallizes in a tetragonal rutile structure, belonging to the space group P4₂/mnm (No. 136).[1] In this structure, each Ru⁴⁺ ion is octahedrally coordinated to six oxygen atoms, while each oxygen atom is in a trigonal planar coordination with three Ru⁴⁺ ions.[1][3] This arrangement of RuO₆ octahedra, which share edges and corners, forms a stable three-dimensional framework.[1] The bonding in RuO₂ is a complex mixture of ionic, covalent, and metallic interactions, arising from the overlap of Ru 4d and O 2p orbitals.[1]

| Property | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | P4₂/mnm (No. 136) | [1] |

| Lattice Parameter (a) | ~4.49 Å | [1] |

| Lattice Parameter (c) | ~3.11 Å | [1] |

| Ru-O Bond Length (apical) | ~1.94 Å | [1] |

| Ru-O Bond Length (equatorial) | ~1.99 Å | [1] |

| Coordination Geometry (Ru⁴⁺) | Octahedral | [1] |

| Coordination Geometry (O²⁻) | Trigonal Planar | [3] |

Electronic and Physicochemical Properties

The d⁴ electronic configuration of Ru⁴⁺ in the rutile crystal field leads to fascinating electronic properties. Crystalline RuO₂ is known for its metallic conductivity, a property attributed to the partially filled t₂g orbitals of the Ru 4d band.[4][5] Theoretical studies, such as Density Functional Theory (DFT) calculations, have shown that the density of states at the Fermi level is significant, confirming its metallic nature.[4] However, the electronic properties can be tuned. For instance, by increasing the electron correlation among the Ru 4d-electrons, a Mott metal-insulator transition can be induced.[4]

| Property | Value | Conditions | Reference |

| Electrical Resistivity | 30-40 µΩ·cm | Room Temperature | [6] |

| Electrical Resistivity | ~250 µΩ·cm | 230 °C (thin film) | [7] |

| Electrical Conductivity | Metallic-like | Bulk crystal | [5] |

| Magnetic Susceptibility (χ) | +162.0·10⁻⁶ cm³/mol | Standard state | [8] |

| Density | 6.97 g/cm³ | Standard state | [1][8] |

| Boiling Point | 1200 °C (sublimes) | - | [8] |

Catalytic Activity

This compound is a highly versatile and robust catalyst for a wide range of chemical reactions. Its catalytic prowess stems from the electronic structure of the Ru⁴⁺ centers, which can readily change oxidation states, and the presence of coordinatively unsaturated ruthenium sites on its surface.

Electrocatalysis: The Oxygen Evolution Reaction (OER)

RuO₂ is one of the most active known electrocatalysts for the oxygen evolution reaction (OER) in acidic media, a crucial process for water splitting and renewable energy technologies.[3][8] The high activity is attributed to its ability to efficiently mediate the formation of O-O bonds. The overpotential required for OER on RuO₂ is significantly lower than on many other materials.

| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |

| Commercial RuO₂ | ~214 - 312 | ~41 - 47 | 0.1 M KOH / Acidic | [9][10] |

| Ta/B-doped RuO₂ | 170 | 44 | Acidic | [11] |

| Ru clusters/ZnCo₂O₄ | 200 | - | Acidic | [11] |

Heterogeneous Catalysis: CO Oxidation

RuO₂ is also an effective catalyst for the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂), a critical reaction in automotive exhaust treatment and air purification.[12] The reaction is believed to occur on the surface of RuO₂, with the (1x1) phase of the RuO₂(100) surface being particularly active.[8] The turnover frequency (TOF), a measure of the catalyst's intrinsic activity, for CO oxidation over RuO₂ is comparable to that of single-crystal surfaces.[8]

| Catalyst | Reaction | Turnover Frequency (TOF) | Temperature (°C) | Reference |

| RuO₂ thin films | CO Oxidation | Good agreement with single crystal | - | [8] |

| Polycrystalline RuO₂/Ru powder | CO Oxidation | Activation barrier: 82 kJ/mol | - | [8] |

Experimental Protocols

Synthesis of RuO₂ Nanoparticles via Co-Precipitation

This protocol describes a simple and cost-effective method for synthesizing RuO₂ nanoparticles.[13]

-

Preparation of Precursor Solution: Dissolve 0.28 g of Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) in deionized water.

-

Addition of Surfactant: Add 2 ml of octanoic acid to the solution, which acts as a pro-surfactant.

-

Precipitation: Slowly add a 1.5 M solution of sodium hydroxide (B78521) (NaOH) dropwise while constantly stirring until the pH of the solution reaches approximately 8. This will induce the formation of a precipitate.

-

Heating and Aging: Heat the reaction mixture to 80°C and maintain this temperature for 1 hour under constant stirring.

-

Cooling and Washing: Allow the reaction to cool to room temperature. The precipitate is then washed thoroughly with deionized water to remove any unreacted precursors and byproducts.

-

Drying: Dry the resulting RuO₂ nanoparticles in an oven at 100°C for 6 hours.[14]

-

(Optional) Calcination: To obtain a more crystalline perovskite structure, the dried powder can be calcined at 800°C for 5 hours.[14]

Characterization by X-Ray Diffraction (XRD)

XRD is a fundamental technique to confirm the crystal structure and determine the crystallite size of the synthesized RuO₂.[15]

-

Sample Preparation: A small amount of the dried RuO₂ powder is placed on a sample holder.

-

Instrument Setup: The analysis is performed using an X-ray diffractometer with Cu Kα radiation (λ = 1.54056 Å).

-

Data Collection: The diffraction pattern is recorded over a 2θ range, typically from 20° to 80°.

-

Data Analysis: The obtained diffraction peaks are compared with the standard JCPDS card for tetragonal RuO₂ (JCPDS Card Number 21-1172) to confirm the phase. The average crystallite size (D) can be estimated using the Scherrer equation: D = (Kλ) / (βcosθ) where K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[15]

Electrochemical Evaluation of OER Activity

This protocol outlines the procedure for testing the catalytic activity of RuO₂ for the oxygen evolution reaction using a three-electrode setup.[3]

-

Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of RuO₂ catalyst in a solution of deionized water, isopropanol, and a Nafion solution (e.g., 5 wt%). The mixture is sonicated to form a homogeneous dispersion. A specific volume of the ink is then drop-casted onto a glassy carbon electrode and dried.

-

Electrochemical Cell Setup: The electrochemical measurements are carried out in a standard three-electrode cell containing an acidic electrolyte (e.g., 0.1 M H₂SO₄). A platinum wire or mesh serves as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE) is used.

-

Cyclic Voltammetry (CV): CV is performed to clean the electrode surface and to determine the electrochemical surface area (ECSA).

-

Linear Sweep Voltammetry (LSV): LSV is recorded at a slow scan rate (e.g., 5 mV/s) in the potential range for OER to obtain the polarization curve. The overpotential required to achieve a certain current density (e.g., 10 mA/cm²) is a key performance metric.

-

Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|). The slope of the linear region of the Tafel plot provides insights into the reaction mechanism.

-

Chronoamperometry: The long-term stability of the catalyst is evaluated by holding the electrode at a constant potential and monitoring the current density over time.

Role in Drug Development and Biological Systems

While the direct application of RuO₂ in drug formulations is still an emerging field, its properties as a nanomaterial suggest significant potential, primarily through the generation of Reactive Oxygen Species (ROS).

ROS Generation and Signaling Pathways

Metal oxide nanoparticles, including RuO₂, are known to generate ROS such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂) through various mechanisms, including Fenton-like reactions.[11][16]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computational approaches to delivery of anticancer drugs with multidimensional nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A dual-targeting ruthenium nanodrug that inhibits primary tumor growth and lung metastasis via the PARP/ATM pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Active Probing of a RuO2/CZ Catalyst Surface as a Tool for Bridging the Gap Between CO Oxidation Catalytic Tests in a Model and Realistic Exhaust Gas Stream - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arxiv.org [arxiv.org]

- 14. osti.gov [osti.gov]

- 15. ijnnonline.net [ijnnonline.net]

- 16. Ruthenium complexes as precursors for chemical vapor-deposition (CVD) - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04701J [pubs.rsc.org]

Synthesis and Characterization of Single-Crystal Ruthenium(IV) Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of single-crystal Ruthenium(IV) oxide (RuO₂), a material of significant interest due to its remarkable electronic and catalytic properties. This document details established synthesis methodologies, advanced characterization techniques, and key quantitative data to facilitate further research and application development.

Synthesis of Single-Crystal this compound

The growth of high-quality single-crystal RuO₂ is crucial for fundamental studies and technological applications. Several methods have been successfully employed, with Chemical Vapor Transport (CVT) being the most prominent for obtaining large, ultra-clean crystals. Other methods, such as hydrothermal synthesis and flux growth, are also utilized, particularly for producing nanocrystals and exploring different morphologies.

Chemical Vapor Transport (CVT)

CVT is a widely used technique for growing high-purity single crystals of inorganic compounds. The process involves the transport of a solid material via the gas phase, driven by a temperature gradient, with the aid of a transport agent. For RuO₂, oxygen (O₂) or tellurium tetrachloride (TeCl₄) can be used as the transport agent.[1] A sublimation-crystallization method, a variant of CVT, is also commonly reported.[2]

Experimental Protocol: Chemical Vapor Transport using O₂

A detailed experimental protocol for the CVT growth of single-crystal RuO₂ using O₂ as the transport agent is outlined below. This protocol is a synthesis of information from various sources.

-

Precursor Preparation: High-purity RuO₂ powder (99.9% or higher) is used as the starting material. The powder is placed in a quartz ampoule.

-

Ampoule Sealing: The quartz ampoule is evacuated to a high vacuum and then backfilled with a controlled amount of high-purity oxygen gas, which acts as the transport agent. The ampoule is then sealed.

-

Furnace Setup: A two-zone tube furnace is used to establish a precise temperature gradient. The source zone, containing the RuO₂ powder, is maintained at a higher temperature (e.g., 1250 °C), while the growth zone is kept at a lower temperature (e.g., 1150 °C).[2]

-

Transport and Crystal Growth: At the high temperature in the source zone, RuO₂ reacts with O₂ to form a volatile ruthenium oxide species (e.g., RuO₃ or RuO₄). This gaseous species is transported to the cooler growth zone.

-

Decomposition and Crystallization: In the growth zone, the gaseous ruthenium oxide species becomes supersaturated and decomposes back into solid RuO₂ and O₂, leading to the growth of single crystals. The morphology of the resulting crystals can be controlled by tuning the growth temperature.[2] For example, flat, plate-like crystals with large (101) facets can be obtained at a sublimation temperature of 1250 °C, while rhombohedral columnar crystals elongating along the[3] direction are also observed.[2][4]

-

Crystal Harvesting: After a growth period of several days to weeks, the furnace is slowly cooled to room temperature. The quartz ampoule is then carefully opened to retrieve the single crystals.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs high-temperature and high-pressure water as a solvent to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. This technique is particularly useful for synthesizing nanocrystalline materials.

Experimental Protocol: Hydrothermal Synthesis of Crystalline RuO₂ Nanoparticles

The following protocol is based on a reported method for the hydrothermal synthesis of hydrous crystalline RuO₂ nanoparticles.[5][6]

-

Precursor Solution: A precursor solution is prepared by dissolving a ruthenium salt, such as ruthenium trichloride (B1173362) (RuCl₃·xH₂O), in deionized water.

-

Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature (e.g., 180°C) and maintained for a set duration (e.g., 24 hours).[5][6]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting black precipitate (hydrous crystalline RuO₂ nanoparticles) is collected by centrifugation or filtration.

-

Washing and Drying: The collected nanoparticles are washed repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Finally, the product is dried in an oven or under vacuum.

Flux Growth

Flux growth is a high-temperature solution growth technique where a molten salt (the flux) is used as a solvent to dissolve the components of the desired crystal.[7][8] This method is suitable for growing crystals of materials with high melting points or that decompose before melting.

Experimental Protocol: Flux Growth of RuO₂

A general protocol for the flux growth of RuO₂ is as follows:

-

Component Mixing: The starting materials, RuO₂ powder and a suitable flux (e.g., a mixture of oxides or halides with a low melting point), are mixed in a specific ratio in a crucible (typically platinum or alumina).

-

Heating and Soaking: The crucible is heated in a furnace to a temperature above the melting point of the flux, allowing the RuO₂ to dissolve. The mixture is held at this temperature for an extended period to ensure complete dissolution and homogenization.

-

Slow Cooling: The furnace is then slowly cooled at a controlled rate (e.g., 1-10 °C/hour).[8] As the temperature decreases, the solubility of RuO₂ in the flux decreases, leading to the nucleation and growth of single crystals.

-

Crystal Separation: Once cooled to room temperature, the solidified flux is separated from the grown crystals. This can be achieved by dissolving the flux in a suitable solvent that does not affect the RuO₂ crystals or by mechanical separation.[8]

Characterization of Single-Crystal this compound

A comprehensive characterization of single-crystal RuO₂ is essential to understand its structural, electronic, and surface properties. The following are key characterization techniques.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, lattice parameters, and phase purity of crystalline materials. For single-crystal RuO₂, XRD confirms the rutile-type tetragonal structure.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of RuO₂ is mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected using a detector as the crystal is rotated.

-

Data Analysis: The positions and intensities of the diffraction spots are analyzed to determine the unit cell dimensions and space group. Rietveld refinement can be used for detailed structural analysis of powdered single crystals.[3]

Table 1: Crystallographic Data for Single-Crystal RuO₂

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | [9][10][11] |

| Space Group | P4₂/mnm (No. 136) | [9][11] |

| Lattice Parameter (a) | 4.49 Å - 4.52 Å | [10][11][12] |

| Lattice Parameter (c) | 3.11 Å - 3.13 Å | [10][12] |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes (phonons) of a material, which are sensitive to crystal structure, symmetry, and strain.[11][13] The Raman spectrum of RuO₂ exhibits characteristic peaks corresponding to its rutile structure.[14][15]

Experimental Protocol: Polarized Raman Spectroscopy

-

Sample Preparation: A single crystal is placed on a microscope stage.

-

Laser Excitation: A laser beam of a specific wavelength (e.g., 532 nm) is focused onto the crystal surface.

-

Scattered Light Collection: The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum.

-

Polarization Analysis: By using polarizers for the incident and scattered light, the dependence of the Raman peak intensities on the crystal orientation can be studied to determine the growth direction of nanowires, for example.[11][13]

Table 2: Raman Active Modes of Single-Crystal RuO₂

| Mode | Frequency (cm⁻¹) | Symmetry | Reference(s) |

| Eg | ~525 - 529 | - | [11][14][16] |

| A1g | ~644 - 649 | - | [14][16] |

| B2g | ~714 - 718 | - | [11][14][16] |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[17][18]

Experimental Protocol: X-ray Photoelectron Spectroscopy

-

Sample Introduction: The RuO₂ single crystal is placed in an ultra-high vacuum (UHV) chamber.

-

X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

-

Photoelectron Detection: The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured.

-

Spectral Analysis: The binding energies of the photoelectrons are determined, which are characteristic of each element. Chemical shifts in the binding energies provide information about the oxidation states. For RuO₂, the Ru 3d and O 1s core level spectra are of particular interest.[19][20]

Table 3: Typical XPS Binding Energies for RuO₂

| Core Level | Binding Energy (eV) | Species | Reference(s) |

| Ru 3d₅/₂ | ~280.8 - 281.2 | Ru⁴⁺ in RuO₂ | [19] |

| O 1s | ~529.5 - 530.0 | O²⁻ in RuO₂ lattice | [19][20] |

Electronic Transport and Magnetic Properties

The electronic and magnetic properties of single-crystal RuO₂ are crucial for its applications. Resistivity measurements as a function of temperature reveal its metallic nature.[3][21] Magnetic susceptibility measurements have been used to investigate the presence or absence of magnetic ordering.[1][3]

Table 4: Electronic and Magnetic Properties of Single-Crystal RuO₂

| Property | Typical Value | Notes | Reference(s) |

| Room Temperature Resistivity | ~35 - 124 µΩ·cm | Metallic behavior | [3][21] |

| Residual Resistivity Ratio (RRR) | up to 1200 | Indicates high crystal quality | [4][22] |

| Magnetic Susceptibility | Small and paramagnetic | Pauli paramagnetism is dominant | [1] |

Logical Relationships in Characterization

The characterization of single-crystal RuO₂ follows a logical progression, starting from the confirmation of the basic crystal structure to the detailed investigation of its surface and physical properties.

This guide provides a foundational understanding of the synthesis and characterization of single-crystal RuO₂. The detailed protocols and tabulated data serve as a valuable resource for researchers initiating or advancing their work on this important material. The continuous development of synthesis techniques and characterization methods will undoubtedly lead to a deeper understanding of RuO₂ and unlock its full potential in various scientific and technological fields.

References

- 1. [2410.05850] Crystal structure and absence of magnetic order in single crystalline RuO$_2$ [arxiv.org]

- 2. Growth of ultra-clean single crystals of RuO2 [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. [2505.07201] Growth of ultra-clean single crystals of RuO2 [arxiv.org]

- 5. Hydrothermal Synthesis of Hydrous Crystalline RuO2 Nanoparticles for Supercapacitors | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Flux-mediated crystal growth of metal oxides: synthetic tunability of particle morphologies, sizes, and surface features for photocatalysis research - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. matec-conferences.org [matec-conferences.org]

- 13. [PDF] Growth direction determination of a single RuO2 nanowire by polarized Raman spectroscopy. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pure.psu.edu [pure.psu.edu]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.aip.org [pubs.aip.org]

- 22. researchgate.net [researchgate.net]

Unveiling the Potential: A Technical Guide to the Fundamental Electrochemical Properties of Amorphous RuO₂

For researchers, scientists, and professionals in drug development, understanding the intricate electrochemical behavior of novel materials is paramount. Amorphous ruthenium dioxide (RuO₂) stands out as a material of significant interest due to its exceptional charge storage capabilities and catalytic activity. This in-depth technical guide explores the core electrochemical properties of amorphous RuO₂, providing a comprehensive overview of its synthesis, performance metrics, and the experimental protocols necessary for its characterization.

Amorphous RuO₂, particularly in its hydrous form (RuO₂·xH₂O), has garnered considerable attention for its superior performance in supercapacitors and as a catalyst for electrochemical reactions such as the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). Its disordered atomic structure, in contrast to its crystalline counterpart, provides a higher density of active sites and facilitates rapid ion and proton diffusion, leading to enhanced pseudocapacitive behavior.

Superior Capacitive Performance of Amorphous RuO₂

The hallmark of amorphous RuO₂ is its remarkable specific capacitance, which significantly exceeds that of crystalline RuO₂. This is attributed to its ability to store charge not only at the surface (double-layer capacitance) but also through fast and reversible Faradaic reactions within its bulk (pseudocapacitance).

Table 1: Electrochemical Performance of Amorphous RuO₂ in Supercapacitor Applications

| Preparation Method | Electrolyte | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) |

| Sol-Gel | 1 M H₂SO₄ | ~720 | - | - |

| Electrodeposition | 0.5 M H₂SO₄ | ~788 | - | - |

| Sputtering | 1 M H₂SO₄ | ~551 | 128.2 | 256,000 |

| Spray Pyrolysis | 0.5 M H₂SO₄ | 551 | - | - |

Electrocatalytic Prowess in Water Splitting

Amorphous RuO₂ also demonstrates enhanced activity as an electrocatalyst. Its flexible and disordered surface structure is believed to lower the activation energy for key reaction steps in both the oxygen and hydrogen evolution reactions.

Table 2: Electrocatalytic Activity of Amorphous RuO₂

| Reaction | Electrolyte | Key Performance Metric | Value |

| Oxygen Evolution Reaction (OER) | 0.1 M H₂SO₄ | Onset Potential Shift vs. Crystalline | -0.03 to -0.06 V |

| Oxygen Evolution Reaction (OER) | - | Rate-Determining Step | Combination of adjacent Ru-OH groups |

| Hydrogen Evolution Reaction (HER) | 1 M KOH | Overpotential at 10 mA/cm² | ~26 mV |

Experimental Protocols: A Practical Guide

Reproducible and reliable characterization of amorphous RuO₂ is crucial for advancing research and development. Below are detailed methodologies for key experiments.

Synthesis of Amorphous Hydrous RuO₂ via Sol-Gel Method

This method is widely used to produce high-surface-area amorphous RuO₂ powder.

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

Deionized water

-

pH adjustment solution (e.g., 1 M NaOH or NH₄OH)

Procedure:

-

Dissolve a known amount of RuCl₃·xH₂O in deionized water to form a precursor solution (e.g., 0.1 M).

-

While stirring vigorously, slowly add the pH adjustment solution to the precursor solution until a desired pH is reached (typically around 7) to initiate hydrolysis and condensation, forming a sol.

-

Continue stirring for a set period (e.g., 1-2 hours) to allow for the formation of a gel.

-

Age the gel at room temperature for 24-48 hours. During this time, the solvent molecules will be expelled from the gel network (syneresis).

-

Wash the gel repeatedly with deionized water to remove any remaining ions.

-

Dry the gel in an oven at a low temperature (e.g., 80-100 °C) for several hours to obtain the amorphous hydrous RuO₂ powder.

Electrochemical Characterization: Three-Electrode Setup

A three-electrode cell is the standard configuration for electrochemical measurements, allowing for precise control and measurement of the working electrode's potential.[1][2][3]

Components:

-

Working Electrode (WE): The material under investigation (amorphous RuO₂). Typically prepared by mixing the active material with a conductive additive (e.g., carbon black) and a binder (e.g., PVDF) and coating it onto a current collector (e.g., glassy carbon, platinum foil).

-

Reference Electrode (RE): Provides a stable potential reference. Common choices for aqueous electrolytes include Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).[4]

-

Counter Electrode (CE): Completes the electrical circuit. It is usually made of an inert material with a large surface area, such as a platinum wire or graphite (B72142) rod.[2]

Cyclic Voltammetry (CV)

CV is a fundamental technique to probe the capacitive and redox behavior of a material.

Procedure:

-

Assemble the three-electrode cell with the prepared amorphous RuO₂ working electrode.

-

De-aerate the electrolyte by bubbling with an inert gas (e.g., N₂ or Ar) for at least 30 minutes.

-

Set the potential window based on the stability of the electrolyte and the material (e.g., 0 to 1.0 V vs. Ag/AgCl in aqueous H₂SO₄).

-

Apply a linear potential sweep at a specific scan rate (e.g., 10, 20, 50, 100 mV/s).

-

Record the resulting current. The shape of the cyclic voltammogram provides qualitative information about the charge storage mechanism. A rectangular shape is indicative of ideal capacitive behavior.

-

Calculate the specific capacitance (C) from the CV curve using the formula: C = ∫I dV / (2 * v * m * ΔV), where ∫I dV is the integrated area of the CV curve, v is the scan rate, m is the mass of the active material, and ΔV is the potential window.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the resistive and capacitive properties of the electrode-electrolyte interface.[5]

Procedure:

-

Maintain the three-electrode cell at a constant DC potential (often the open-circuit potential).

-

Apply a small amplitude AC potential perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

Measure the resulting AC current response.

-

Plot the data in a Nyquist plot (imaginary impedance vs. real impedance).

-

Analyze the Nyquist plot to determine key parameters:

-

Solution Resistance (Rs): The high-frequency intercept with the real axis.

-

Charge Transfer Resistance (Rct): The diameter of the semicircle in the high-frequency region, related to the kinetics of the Faradaic reactions.

-

Warburg Impedance: A 45-degree line in the low-frequency region, indicative of diffusion-limited processes.

-

Unraveling the Mechanisms

Pseudocapacitive Charge Storage

The high capacitance of amorphous RuO₂ stems from its ability to undergo fast and reversible redox reactions throughout its hydrated, amorphous structure. This process involves the intercalation and deintercalation of protons (H⁺) from the electrolyte, coupled with the change in the oxidation state of ruthenium.[6][7]

Oxygen Evolution Reaction (OER) Mechanism

On the surface of amorphous RuO₂, the OER is believed to proceed through a series of steps involving the adsorption of water molecules and the formation of oxygen-containing intermediates. The flexible and varied coordination environments on the amorphous surface can facilitate these transformations.[8]

References

- 1. Three-Electrode Setups | Pine Research Instrumentation [pineresearch.com]

- 2. beyond-battery.com [beyond-battery.com]

- 3. iestbattery.com [iestbattery.com]

- 4. aceyintelligent.com [aceyintelligent.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Diverse World of Ruthenium Dioxide: A Guide to its Polymorphs and Their Stability

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Exploration of Ruthenium Dioxide (RuO₂) Polymorphs and Their Stability.

Ruthenium dioxide (RuO₂), a material of significant scientific and technological interest, is renowned for its exceptional catalytic activity, high electrical conductivity, and remarkable stability. These properties have led to its widespread use in a variety of applications, including electrocatalysis, supercapacitors, and as a protective coating against corrosion. However, the full potential of RuO₂ is intrinsically linked to its rich polymorphic nature. The existence of multiple crystal structures, or polymorphs, each with distinct physical and chemical properties, opens up a vast landscape for tuning its functionality. This technical guide provides an in-depth exploration of the known polymorphs of RuO₂, their relative stability, and the experimental protocols for their synthesis.

The Polymorphic Landscape of RuO₂

Under ambient conditions, RuO₂ crystallizes in the well-known rutile structure. However, the application of high pressure induces a series of phase transitions, leading to the formation of several metastable polymorphs. Understanding the structural relationships and stability of these phases is crucial for designing materials with tailored properties.

The primary polymorphs of RuO₂ include:

-

Rutile (Tetragonal, P4₂/mnm): The most stable phase at ambient temperature and pressure. It features a tetragonal crystal system with space group P4₂/mnm.

-

CaCl₂-type (Orthorhombic): A high-pressure phase that emerges from the rutile structure through a ferroelastic transition.

-

Pa-3 (Cubic): A cubic polymorph, also referred to as a high-pressure PdF₂-type structure.

-

Pbca (Orthorhombic): Another orthorhombic high-pressure phase.

-

Fluorite-type (Cubic, Fm-3m): A predicted high-pressure phase.

The stability of these polymorphs is a function of pressure and temperature. The transition from the rutile phase to the CaCl₂-type structure occurs at approximately 7 GPa.[1] Further increases in pressure lead to the formation of the cubic Pa-3 phase above 12 GPa.[1] More recent studies have identified a transition sequence from rutile to the CaCl₂-type phase and then to the Pbca phase, with the pure Pbca phase being observed above 35 GPa.[2] Theoretical calculations predict the emergence of a fluorite-type phase at even higher pressures, around 65 GPa.[3]

Quantitative Data on RuO₂ Polymorphs

A clear understanding of the structural and thermodynamic properties of each polymorph is essential for comparative analysis. The following table summarizes key quantitative data for the major RuO₂ polymorphs.

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Formation Enthalpy (kJ/mol) |

| Rutile | Tetragonal | P4₂/mnm | a = 4.48, c = 3.11[4] | -380.66[5] |

| CaCl₂-type | Orthorhombic | Pnnm | - | - |

| Pa-3 | Cubic | Pa-3 | - | - |

| Pbca | Orthorhombic | Pbca | - | - |

| Fluorite-type | Cubic | Fm-3m | - | - |

Experimental Protocols for the Synthesis of RuO₂ Polymorphs

The synthesis of specific RuO₂ polymorphs requires precise control over experimental conditions. Below are detailed methodologies for key synthesis techniques.

Synthesis of Rutile RuO₂ Nanoparticles

This protocol describes a common method for synthesizing rutile RuO₂ nanoparticles.

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

Anion exchange resin

-

Sodium hydroxide (B78521) (NaOH) solution (2.0 mol L⁻¹)

-

Ultrapure water

Procedure:

-

Resin Preparation: Wash 5 g of anion exchange resin with ultrapure water.

-

Hydroxide Form Conversion: Agitate the washed resin in 100 ml of 2.0 mol L⁻¹ NaOH solution for 18 hours to convert it to the hydroxide form.

-

Washing: Repeatedly wash the resin with ultrapure water until the pH of the washing water becomes neutral.

-

Ion Exchange: Prepare a solution of RuCl₃·xH₂O and pass it through the prepared anion exchange resin column. This results in the formation of hydrous ruthenium oxide (H-RuO₂).

-

Calcination: Calcine the collected H-RuO₂ at 350°C in a furnace to obtain crystalline rutile RuO₂ nanoparticles.[6]

Chemical Vapor Deposition (CVD) of RuO₂ Thin Films

CVD is a versatile technique for growing high-quality, crystalline RuO₂ thin films.

Apparatus:

-

A quartz tube furnace with gas flow controllers.

-

A substrate (e.g., silicon wafer).

-

Ruthenium precursor (e.g., a volatile ruthenium compound).

-

Oxygen (O₂) gas.

Procedure:

-

Substrate Placement: Place the cleaned substrate inside the quartz tube reactor.

-

Precursor Introduction: Heat the ruthenium precursor to its sublimation temperature and introduce the vapor into the reactor using a carrier gas.

-

Deposition: Introduce oxygen gas into the reactor. The precursor and oxygen react on the heated substrate surface, leading to the deposition of a RuO₂ thin film.

-

Annealing: After deposition, the film may be annealed at a specific temperature to improve crystallinity. The deposition of RuO₂ thin films from a ruthenium(III)-nitrosylnitrate precursor solution can be followed by drying at 160°C and crystallization at temperatures between 600-800°C.[7]

Electrodeposition of RuO₂ Thin Films

Electrodeposition offers a cost-effective method for preparing RuO₂ thin films.

Materials:

-

Aqueous ruthenium salt solution (e.g., 0.001 to 0.1 M RuCl₃).

-

Working electrode (e.g., titanium plate).

-

Counter electrode (e.g., platinum plate).

-

Reference electrode.

-

Potentiostat/Galvanostat.

Procedure:

-

Bath Preparation: Prepare an electrodeposition bath containing the aqueous ruthenium salt solution. Adjust the pH to a range of 1.0 to 2.5.

-

Electrode Immersion: Immerse the working electrode and the counter electrode in the electrodeposition bath.

-

Deposition: Apply a constant current or potential between the working and counter electrodes to induce the deposition of a ruthenium oxide thin film on the working electrode. The current density is typically in the range of 1 to 50 mA/cm².[8]

High-Pressure Synthesis of RuO₂ Polymorphs

The synthesis of high-pressure polymorphs requires specialized equipment.

Apparatus:

-

Diamond anvil cell (DAC).

-

Laser heating system.

-

In-situ characterization techniques (e.g., X-ray diffraction).

Procedure:

-

Sample Loading: Load a small sample of rutile RuO₂ into the diamond anvil cell.

-

Pressure Application: Gradually increase the pressure within the DAC to the desired level.

-

Laser Heating: If necessary, heat the sample using a laser to overcome kinetic barriers and facilitate the phase transition.

-

In-situ Analysis: Monitor the structural changes in the sample using in-situ X-ray diffraction to identify the formation of high-pressure polymorphs. Rutile-structured RuO₂ has been observed to transform to an orthorhombic structure at ~7 GPa and a cubic structure above 12 GPa.[9]

Visualizing the Stability Landscape

The relationship between the different RuO₂ polymorphs can be visualized as a pressure-induced phase transition pathway.

Pressure-induced phase transition pathway of RuO₂ polymorphs.

This guide provides a foundational understanding of the polymorphic nature of RuO₂. Further research into the precise properties and synthesis of these phases will undoubtedly unlock new avenues for the application of this versatile material.

References

- 1. minsocam.org [minsocam.org]

- 2. arxiv.org [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. matec-conferences.org [matec-conferences.org]

- 6. Frontiers | Green Synthesis and Modification of RuO2 Materials for the Oxygen Evolution Reaction [frontiersin.org]

- 7. arxiv.org [arxiv.org]

- 8. WO2005050721A1 - Method for preparing ruthenium oxide-thin film using electrodeposition - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Computational Screening of Dopants in Ruthenium(IV) Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational screening of dopants in Ruthenium(IV) oxide (RuO₂), a critical catalyst for the oxygen evolution reaction (OER). Doping RuO₂ with various elements has emerged as a promising strategy to enhance its catalytic activity and stability, key factors for efficient water electrolysis and other electrochemical applications. This document outlines the theoretical basis, computational methodologies, and experimental validation of this approach, offering a roadmap for the rational design of advanced RuO₂-based catalysts.

Introduction to Doped this compound

This compound is a state-of-the-art electrocatalyst for the OER in acidic media, a crucial half-reaction in water splitting for hydrogen production. However, pristine RuO₂ suffers from high overpotentials and poor long-term stability under harsh oxidative conditions. Computational screening, primarily relying on Density Functional Theory (DFT), has accelerated the discovery of novel dopants that can mitigate these drawbacks. By systematically evaluating the effect of different dopants on the electronic structure, surface chemistry, and reaction energetics of RuO₂, researchers can identify promising candidates for experimental synthesis and testing.

The primary mechanisms governing the OER on RuO₂ surfaces are the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen-mediated Mechanism (LOM). The AEM involves the sequential adsorption of oxygen-containing intermediates on a metal active site, while the LOM involves the direct participation of lattice oxygen in the reaction. The preferred pathway and its efficiency can be significantly influenced by the presence of dopants.

Computational Screening Workflow

High-throughput computational screening is a powerful tool for accelerating the discovery of new catalyst materials. This workflow systematically evaluates a large number of candidate dopants to identify those with the most promising properties for enhancing the performance of RuO₂. The process typically involves a multi-step approach that combines quantum mechanical calculations with data analysis and machine learning techniques.

Caption: A typical workflow for the computational screening of dopants in RuO₂.

Data Presentation: Performance of Doped RuO₂ Catalysts

The following tables summarize the computationally predicted and experimentally validated performance of various dopants in RuO₂ for the OER. The key performance metrics are the overpotential (η) required to achieve a current density of 10 mA cm⁻² and the Tafel slope, which indicates the reaction kinetics.

| Dopant | Overpotential (η) @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |

| Pristine RuO₂ | 299 - 350 | 68 - 110 | [1] |

| Co | 200 - 205 | 40.3 | [2][3] |

| Cr | 235 | 63.9 | [1] |

| Ni | 250 | 55 | [3] |

| Fe | 280 | 62 | [3] |

| Cu | ~300 | 70 | [3] |

| Zn | - | - | [4] |

| Mo | 204 (co-doped with Cr) | - | [5] |

| Pt | 228 | 51 | [6] |

| La | 190 | - | [7] |

| Sn | 197 | - | [8] |

| Li | ~250 (for Li₀.₅₂RuO₂) | 83.3 | [9] |

| Si | 226 | - | [10] |

| Ti | - | Improved vs. pristine | [11] |

| W, Er | - | Enhanced stability | [10] |

Note: The performance of catalysts can vary depending on the synthesis method, electrode preparation, and testing conditions. The data presented here is for comparative purposes.

Experimental and Computational Protocols

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are the cornerstone of computational screening for catalytic materials. A typical protocol for studying doped RuO₂ is as follows:

-

Model Construction:

-

The rutile RuO₂ (110) surface is often used as the model system as it is the most stable facet.

-

A slab model is created with a sufficient number of atomic layers (e.g., 4-6 layers) to represent the bulk material, with the bottom layers fixed to their bulk positions.

-

A vacuum layer of at least 15 Å is added to avoid interactions between periodic images.

-

Dopants are introduced by substituting a Ru atom in the slab.

-

-

DFT Calculations:

-

Software: Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, etc.

-

Functional: A generalized gradient approximation (GGA) functional, such as the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used. The Hubbard U correction (DFT+U) is often applied to account for the strong correlation of d-electrons in transition metal oxides.

-

Basis Set: Plane-wave basis sets with a kinetic energy cutoff of around 400-500 eV are typically employed.

-

k-point Sampling: A Monkhorst-Pack grid is used for Brillouin zone integration, with a density appropriate for the supercell size.

-

Convergence Criteria: Calculations are considered converged when the forces on all unconstrained atoms are below a certain threshold (e.g., 0.01-0.02 eV/Å) and the energy difference between consecutive steps is minimal (e.g., 10⁻⁵ eV).

-

-

Calculation of OER Activity:

-

The OER is modeled as a four-step proton-electron transfer process.

-

The Gibbs free energies of the reaction intermediates (*OH, *O, and *OOH) are calculated.

-

The theoretical overpotential is determined by the potential-determining step, which is the step with the largest free energy change.

-

Experimental Synthesis and Characterization

A variety of methods are employed for the synthesis of doped RuO₂ nanoparticles. A common approach is the hydrothermal method followed by calcination.

-

Synthesis (Hydrothermal Method):

-

Precursors of ruthenium (e.g., RuCl₃·xH₂O) and the dopant metal are dissolved in a suitable solvent (e.g., deionized water, ethanol).

-

A precipitating agent (e.g., NaOH, urea) is added to the solution.

-

The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 12-24 hours).

-

The resulting precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried.

-

The dried powder is then calcined in air at a high temperature (e.g., 300-500 °C) to obtain the crystalline doped RuO₂.[12]

-

-

Electrochemical Characterization:

-

Working Electrode Preparation: A catalyst ink is prepared by dispersing the synthesized powder in a mixture of a solvent (e.g., water and isopropanol), a conductive additive (e.g., carbon black), and a binder (e.g., Nafion). A specific amount of the ink is then drop-casted onto a glassy carbon electrode or other suitable substrate.

-

Electrochemical Measurements: A standard three-electrode electrochemical cell is used with the prepared catalyst as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).[9]

-

Linear Sweep Voltammetry (LSV): The OER activity is evaluated by recording the polarization curve at a slow scan rate (e.g., 5-10 mV s⁻¹) in an O₂-saturated electrolyte (e.g., 0.5 M H₂SO₄).[9]

-

Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density) to assess the reaction kinetics.[1]

-

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance at the electrode-electrolyte interface.

-

Stability Test: The long-term stability of the catalyst is typically evaluated by chronopotentiometry or chronoamperometry at a constant current or potential, respectively.

-

Reaction Mechanisms on Doped RuO₂

The introduction of dopants can significantly influence the preferred OER mechanism. Understanding these pathways is crucial for designing more efficient catalysts.

Adsorbate Evolution Mechanism (AEM)

The AEM proceeds through the formation of adsorbed intermediates on the catalyst surface.

Caption: The four-step Adsorbate Evolution Mechanism (AEM) for the OER.

Lattice Oxygen-mediated Mechanism (LOM)

In the LOM, lattice oxygen atoms from the RuO₂ structure directly participate in the formation of O₂.

Caption: A simplified representation of the Lattice Oxygen-mediated Mechanism (LOM).

Conclusion and Future Outlook

Computational screening has proven to be an indispensable tool in the rational design of doped RuO₂ catalysts for the OER. By combining high-throughput DFT calculations with experimental validation, researchers can significantly accelerate the discovery of materials with enhanced activity and stability. Future efforts in this field will likely focus on:

-

Advanced Computational Models: Incorporating machine learning and artificial intelligence to build more accurate predictive models and explore a larger chemical space.

-

Multi-dopant Systems: Investigating the synergistic effects of co-doping with multiple elements to further optimize catalyst performance.

-

Operando Characterization: Combining computational predictions with in-situ and operando experimental techniques to gain a deeper understanding of the catalyst structure and reaction mechanisms under real operating conditions.

-

Beyond OER: Applying the principles of computational screening to design doped RuO₂ catalysts for other important electrochemical reactions.

This guide provides a foundational understanding of the computational screening of dopants in RuO₂. As research in this area continues to evolve, the integration of advanced computational and experimental techniques will undoubtedly lead to the development of next-generation catalysts for a sustainable energy future.

References

- 1. researchgate.net [researchgate.net]

- 2. High-performance Co-doped RuO2 nanoparticles for alkaline hydrogen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. High-performance Co-doped RuO2 nanoparticles for alkaline hydrogen evolution reaction. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recommended electrochemical measurement protocol for oxygen evolution reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Unraveling the Ru-O Bond in Ruthenium(IV) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Ruthenium-Oxygen (Ru-O) bonding in Ruthenium(IV) oxide (RuO₂), a material of significant interest in catalysis, electrochemistry, and materials science. Understanding the nuances of its electronic structure and bonding is pivotal for designing novel catalysts and advanced electronic materials.

The Hybrid Nature of Ru-O Bonding

The chemical bond between ruthenium and oxygen in RuO₂ is not purely ionic or covalent but rather a complex mixture of ionic, covalent, and metallic character. This multifaceted bonding nature is the origin of its remarkable properties, including high electrical conductivity and catalytic activity. The metallic behavior arises from the strong hybridization between the Ruthenium 4d and Oxygen 2p orbitals, leading to the formation of a continuous density of states at the Fermi level.

The Ru⁴⁺ ion in the rutile crystal structure is in a d⁴ electronic configuration and is octahedrally coordinated by six oxygen atoms. This octahedral environment lifts the degeneracy of the Ru 4d orbitals into two sets: the lower-energy t₂g orbitals (dxy, dyz, dxz) and the higher-energy eg orbitals (dx²-y², dz²). The covalent aspect of the Ru-O bond is primarily due to the significant overlap between the Ru 4d and O 2p orbitals.

Structural and Bonding Parameters

This compound crystallizes in a tetragonal rutile structure, which is a common crystal structure for metal dioxides. The key structural parameters that define the Ru-O bonding are summarized in the tables below.

Table 1: Crystallographic Data for Rutile RuO₂

| Parameter | Value | Reference |

| Crystal System | Tetragonal | |

| Space Group | P4₂/mnm (No. 136) | |

| Lattice Constant, a | 4.492 Å | |

| Lattice Constant, c | 3.115 Å |

Table 2: Ru-O Bond Parameters in Rutile RuO₂

| Parameter | Value | Reference |

| Apical Ru-O Bond Length | 1.942 Å | |

| Equatorial Ru-O Bond Length | 1.984 Å | |

| Average Ru-O Bond Length | 1.98 Å | |

| O-Ru-O Bond Angle (approx.) | 81.4°, 90°, 98.6°, 180° | N/A |

Experimental Characterization of Ru-O Bonding

The intricate electronic structure of RuO₂ is probed using a variety of sophisticated experimental techniques, primarily X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS).

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol:

-

Sample Preparation: RuO₂ samples, often in the form of thin films or powders, are mounted on a sample holder. For powder samples, pressing them into a high-purity indium foil or onto conductive carbon tape is a common practice. It is crucial to handle samples with gloves and clean tweezers to avoid surface contamination.

-

Instrument Setup: The analysis is performed in an ultra-high vacuum (UHV) chamber. A monochromatic Al Kα X-ray source (1486.6 eV) is typically used for excitation.

-

Data Acquisition: High-resolution spectra of the Ru 3d and O 1s core levels are acquired. A pass energy of 20-40 eV is commonly used for high-resolution scans to achieve a good signal-to-noise ratio.

-

Data Analysis: The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV. The core level spectra are fitted using appropriate line shapes (e.g., Gaussian-Lorentzian) after subtracting a Shirley or Tougaard background. The binding energies and peak areas provide information about the chemical states and relative concentrations of ruthenium and oxygen. For instance, the Ru 3d₅/₂ peak for RuO₂ is typically observed around 280.8 eV.

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for probing the local geometric and electronic structure of matter. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Experimental Protocol:

-

Sample Preparation: Samples are prepared similarly to XPS, often as thin films or fine powders uniformly dispersed on a suitable substrate or tape. For operando studies, the catalyst is often deposited on an electrode in a specialized electrochemical cell that allows for X-ray transparency.

-